molecular formula C26H30O15 B13436300 Alternariol 9-Gentiobioside

Alternariol 9-Gentiobioside

Cat. No.: B13436300
M. Wt: 582.5 g/mol
InChI Key: FDXXHVUYQVMVEL-QFEMTIKASA-N
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Description

Alternariol 9-Gentiobioside is a derivative of alternariol, a mycotoxin produced by various species of the fungus Alternaria. This compound is known for its complex structure and potential biological activities. Alternariol itself is often found in contaminated food products such as grains, fruits, and vegetables, and has been studied for its toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alternariol 9-Gentiobioside typically involves the glycosylation of alternariol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a sugar moiety to alternariol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in biotechnological methods, including the use of engineered microorganisms, have shown promise in producing this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions

Alternariol 9-Gentiobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of glycosides.

    Biology: Research has focused on its effects on cellular processes, including its potential as an anticancer agent.

    Medicine: Studies have explored its pharmacological properties, such as its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of Alternariol 9-Gentiobioside involves several pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alternariol 9-Gentiobioside is unique due to its glycosylated structure, which enhances its solubility and potentially modifies its biological activity. This makes it a valuable compound for studying the effects of glycosylation on mycotoxins and their derivatives .

Properties

Molecular Formula

C26H30O15

Molecular Weight

582.5 g/mol

IUPAC Name

3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[c]chromen-6-one

InChI

InChI=1S/C26H30O15/c1-8-2-9(28)3-13-16(8)11-4-10(5-12(29)17(11)24(36)39-13)38-26-23(35)21(33)19(31)15(41-26)7-37-25-22(34)20(32)18(30)14(6-27)40-25/h2-5,14-15,18-23,25-35H,6-7H2,1H3/t14-,15-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1

InChI Key

FDXXHVUYQVMVEL-QFEMTIKASA-N

Isomeric SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)O2)O

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)O2)O

Origin of Product

United States

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